(R)-2-Chloro-1-(4-methoxyphenyl)ethanol

Übersicht

Beschreibung

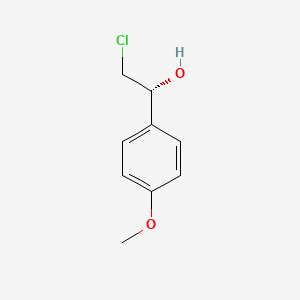

®-2-Chloro-1-(4-methoxyphenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of a chlorine atom and a methoxy group attached to a phenyl ring, along with a hydroxyl group on the ethanol chain. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Wirkmechanismus

Target of Action

®-2-Chloro-1-(4-methoxyphenyl)ethanol, also known as ®-MOPE, is a chiral compound that has been used in the synthesis of various drug intermediates . .

Mode of Action

It is known that the compound is formed during the biocatalytic anti-prelog enantioselective reduction of 4-methoxyacetophenone (moap) using immobilized trigonopsis variabilis as2 . This suggests that the compound may interact with its targets through a reduction mechanism.

Biochemical Pathways

It is known that (s)-mope can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response . This suggests that the compound may affect pathways related to allergic responses.

Result of Action

It is known that (s)-mope can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response . This suggests that the compound may have effects related to the mitigation of allergic responses.

Biochemische Analyse

Biochemical Properties

®-2-Chloro-1-(4-methoxyphenyl)ethanol may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of ®-2-Chloro-1-(4-methoxyphenyl)ethanol vary with different dosages in animal models

Transport and Distribution

It is hypothesized that it could interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It is hypothesized that it could have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Chloro-1-(4-methoxyphenyl)ethanol typically involves the reduction of 4-methoxyacetophenone. One common method is the asymmetric reduction using biocatalysts such as whole cells of marine-derived fungi or specific reductases. For instance, the reduction of 4-methoxyacetophenone using sodium borohydride in ethanol can yield the desired product . Another approach involves the use of novel reductases like Lp SDR from Lacisediminihabitans profunda, which has shown high conversion rates and enantiomeric excess .

Industrial Production Methods

Industrial production of ®-2-Chloro-1-(4-methoxyphenyl)ethanol often employs biocatalytic processes due to their efficiency and selectivity. The use of whole cells of recombinant Escherichia coli expressing specific reductases has been optimized to achieve high conversion rates and enantiomeric purity . These methods are preferred over traditional chemical synthesis due to their environmentally friendly nature and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Chloro-1-(4-methoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different alcohol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to substitute the chlorine atom.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .

Wissenschaftliche Forschungsanwendungen

®-2-Chloro-1-(4-methoxyphenyl)ethanol has numerous applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of chiral pharmaceuticals and fine chemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and biocatalysis.

Medicine: It is a precursor for the synthesis of anti-inflammatory drugs and other therapeutic agents.

Industry: The compound is utilized in the production of various industrial chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methoxyphenethyl alcohol

- 4-Methoxybenzyl alcohol

- 4-Methoxyacetophenone

- 1-(4-Chlorophenyl)ethanol

Uniqueness

®-2-Chloro-1-(4-methoxyphenyl)ethanol is unique due to its specific chiral configuration and the presence of both chlorine and methoxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways. Compared to similar compounds, it offers higher selectivity and efficiency in certain biocatalytic processes .

Biologische Aktivität

(R)-2-Chloro-1-(4-methoxyphenyl)ethanol is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer effects, antimicrobial properties, and enzymatic applications.

This compound has the molecular formula CHClO and features a chiral center that contributes to its biological activity. The compound is structurally characterized by a chloro group and a methoxyphenyl moiety, which influence its interaction with biological targets.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. In vitro assays conducted using a panel of approximately 60 cancer cell lines revealed that the compound exhibits low cytotoxicity across various types of cancer, including leukemia, colon cancer, and melanoma. The results indicated:

- Sensitivity : The leukemia cell lines (K-562 and SR) showed slight sensitivity to the compound at a concentration of 10 µM.

- Overall Activity : The compound demonstrated low overall anticancer activity, with only four cell lines showing minor sensitivity .

Table 1: Summary of Anticancer Activity

| Cell Line | Type of Cancer | IC (µM) | Sensitivity Level |

|---|---|---|---|

| K-562 | Leukemia | >10 | Low |

| HCT-15 | Colon | >10 | Low |

| SK-MEL-5 | Melanoma | >10 | Low |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In a study assessing the effects on various Gram-positive and Gram-negative bacteria, the compound exhibited moderate antibacterial activity.

Table 2: Antimicrobial Activity Profile

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 15.62 µg/mL |

| Escherichia coli | Gram-negative | 31.25 µg/mL |

| Bacillus subtilis | Gram-positive | 7.81 µg/mL |

The results indicated that while this compound possesses some antimicrobial properties, further optimization may be necessary to enhance its efficacy against a broader spectrum of pathogens.

Enzymatic Applications

This compound has been utilized in biocatalysis for the production of chiral alcohols. Research indicates that phenylacetaldehyde reductase from Corynebacterium strain ST-10 can effectively convert phenylacetaldehyde to this chiral alcohol with high enantiomeric excess. This process highlights the compound's utility in synthetic organic chemistry, particularly in producing pharmaceuticals with specific stereochemical configurations .

Case Studies and Research Findings

Several case studies illustrate the diverse applications and biological activities of this compound:

- Anticancer Studies : A study by MDPI evaluated the compound's effects on various cancer cell lines, confirming its low cytotoxicity but highlighting the need for further research to explore structural modifications that could enhance its anticancer properties .

- Biotransformation Research : Research involving Rhodotorula rubra demonstrated effective biotransformation capabilities for producing (R)-enantiomers from halogenated substrates, showcasing the compound's potential in green chemistry applications .

- Antimicrobial Efficacy : A comprehensive screening against multiple bacterial strains revealed promising results for certain Gram-positive bacteria, suggesting a potential role in developing new antibacterial agents .

Eigenschaften

IUPAC Name |

(1R)-2-chloro-1-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDKUPFFQWYOHD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659601 | |

| Record name | (1R)-2-Chloro-1-(4-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186345-05-1 | |

| Record name | (1R)-2-Chloro-1-(4-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.